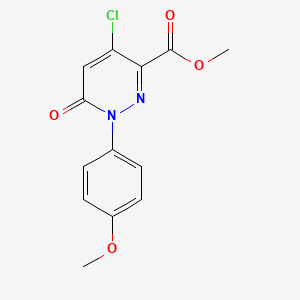

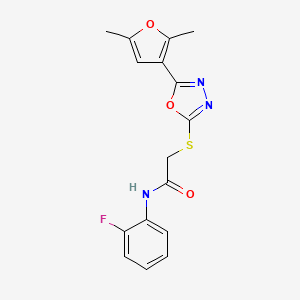

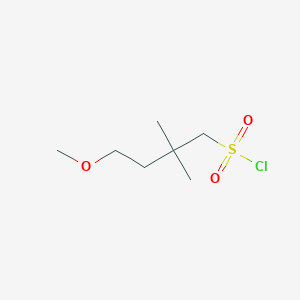

![molecular formula C7H6BrN3 B2769634 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine CAS No. 1934533-59-1](/img/structure/B2769634.png)

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds that have been studied for their potential in inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Synthesis Analysis

The synthesis of 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine involves the use of 5-Bromo-1 H-pyrazolo [3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours . The yield of this process is 82.4%, producing 32.5 g of a faint yellow solid .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine are primarily related to its role as a TRK inhibitor . The compound has shown acceptable activity in inhibiting TRKA, with an IC 50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). Their structural resemblance to purine bases (adenine and guanine) has piqued the interest of medicinal chemists .

Substitution Patterns and Synthesis Methods

Substituents: The diversity of substituents at positions N1, C3, C4, C5, and C6 significantly influences the properties and biological activities of these compounds. Researchers have explored various substitutions to fine-tune their behavior.

Synthetic Methods: Synthesis of 1H-pyrazolo[3,4-b]pyridines involves several strategies:

- Advantages and Drawbacks : Researchers have systematically studied the synthetic approaches, considering their advantages and limitations . These methods continue to evolve, aiming for improved yields and novel derivatives .

Kinase Inhibitors: These compounds exhibit kinase inhibitory activity, making them potential candidates for cancer therapy. Researchers have explored their effects on specific kinases involved in cell signaling pathways.

Anti-Inflammatory Agents: Due to their structural similarity to purine bases, 1H-pyrazolo[3,4-b]pyridines may modulate inflammation-related pathways. Investigations into their anti-inflammatory properties are ongoing.

Antiviral Agents: The purine-like structure suggests antiviral potential. Researchers have evaluated their efficacy against viral infections, including RNA and DNA viruses.

CNS Disorders: Some 1H-pyrazolo[3,4-b]pyridines exhibit promising activity in central nervous system (CNS) disorders. They interact with neurotransmitter receptors and ion channels.

Other Applications:Conclusion

The rich diversity of 1H-pyrazolo[3,4-b]pyridines continues to inspire research across multiple fields. As scientists uncover more applications, these compounds may play a crucial role in future therapeutics and diagnostics.

Feel free to explore further references and patents to delve deeper into this intriguing class of compounds! 🌟🔬🧪

Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237 Comprehensive data reported from 2017 to 2021 on synthetic strategies: Read more Ongoing studies on synthesis and modification: Read more

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJGHKQYQZEXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NNC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |

CAS RN |

1934533-59-1 |

Source

|

| Record name | 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

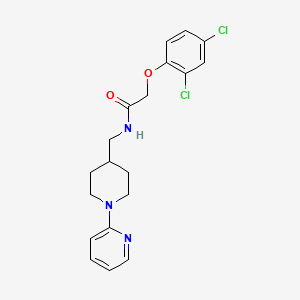

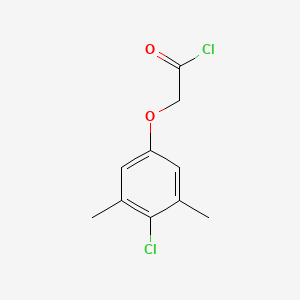

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

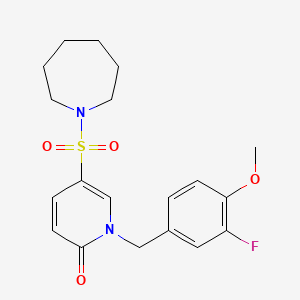

![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

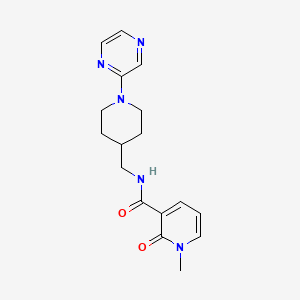

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)